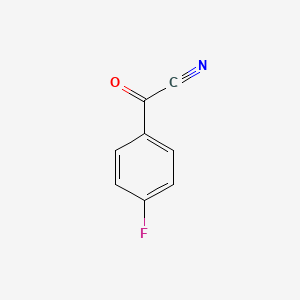

4-Fluorobenzoyl cyanide

Description

Overview of Fluorinated Aromatic Compounds in Contemporary Synthesis

Fluorinated aromatic compounds are a significant class of organic molecules characterized by an aromatic ring substituted with one or more fluorine atoms. The introduction of fluorine into an aromatic system dramatically alters the molecule's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity has a profound impact on the reactivity and stability of these compounds. numberanalytics.com The presence of fluorine can enhance properties such as lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable in various industrial and academic fields. numberanalytics.comresearchgate.net

The field of organofluorine chemistry has seen substantial growth, driven by the increasing demand for fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicine, for instance, fluorinated aromatics are instrumental in improving the effectiveness and safety of drugs. numberanalytics.comresearchgate.net Notable examples include their use in antibiotics like fluoroquinolones and in anticancer agents such as 5-fluorouracil. numberanalytics.com In materials science, these compounds are used to create advanced materials, including fluoropolymers like Polytetrafluoroethylene (PTFE) and materials for organic light-emitting diodes (OLEDs), which benefit from enhanced thermal stability and chemical resistance. numberanalytics.com The synthesis of these valuable compounds can be achieved through various methods, including electrophilic fluorination, nucleophilic aromatic substitution, and transition metal-catalyzed reactions. numberanalytics.com

The Unique Role of Cyano and Benzoyl Moieties in Synthetic Design

The benzoyl group, a carbonyl group attached to a phenyl ring, is another fundamental moiety in organic synthesis. It serves as a crucial building block for a wide array of more complex molecules. The reactivity of the benzoyl group allows for various transformations, making it a cornerstone in the construction of pharmaceuticals, dyes, and other specialty chemicals.

Establishing the Significance of 4-Fluorobenzoyl Cyanide as a Chemical Entity

This compound, which incorporates a fluorine atom at the para position of the benzoyl ring and a cyano group, is a chemical entity of growing importance in advanced chemical research. This compound serves as a versatile building block, combining the unique electronic properties of a fluorinated aromatic ring with the reactivity of both the benzoyl and cyano functionalities. The interplay of these groups allows for the strategic design and synthesis of novel and complex molecules with potential applications in various fields.

Table 1: Physicochemical Properties of Selected Fluorobenzoyl Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4640-67-9 | C9H6FNO | 163.15 |

| 4-Fluorobenzonitrile | 1194-02-1 | C7H4FN | 121.11 |

| 3-Chloro-4-fluorobenzoyl cyanide | 80277-45-8 | C8H3ClFNO | 183.56 |

| 4-Chlorobenzoyl cyanide | 13014-48-7 | C8H4ClNO | 165.58 |

| 4-Cyano-2-fluorobenzoic acid | 164149-28-4 | C8H4FNO2 | 165.12 |

This table presents a comparison of this compound with related fluorinated and cyanated benzoyl derivatives, highlighting their basic chemical properties.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic inquiry into this compound is to fully elucidate its chemical behavior and explore its potential as a precursor in the synthesis of novel compounds. Research efforts are directed towards several key areas:

Understanding Reactivity: Investigating the reactivity of the carbonyl and cyano groups in the presence of the electron-withdrawing fluorine atom. This includes studying its susceptibility to nucleophilic attack and its participation in various coupling reactions.

Developing Synthetic Methodologies: Devising new and efficient synthetic routes that utilize this compound as a key starting material or intermediate.

Exploring Applications: Identifying and developing practical applications for the derivatives of this compound, particularly in the fields of medicinal chemistry, materials science, and agrochemistry. For example, its structural motifs are being explored in the development of new therapeutic agents and advanced materials. chemimpex.comrsc.org

Through these focused areas of investigation, the scientific community aims to unlock the full potential of this compound as a valuable tool in modern chemical synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUDHPAOIWMELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468506 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-13-9 | |

| Record name | 4-FLUOROBENZOYL CYANIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations Involving 4 Fluorobenzoyl Cyanide

Nucleophilic Addition and Substitution Pathways

Nucleophilic attack on the carbonyl carbon is a predominant reaction pathway for acyl cyanides. This can lead to either addition or substitution products, depending on the nature of the nucleophile and the reaction conditions.

The cyanide group in 4-fluorobenzoyl cyanide can act as a leaving group in nucleophilic acyl substitution reactions. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. rsc.org

Step 1: Nucleophilic Addition A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of this compound. The pi electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral intermediate. The fluorine atom at the para position influences the electrophilicity of the carbonyl carbon. Its strong inductive electron-withdrawing effect (-I) increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl cyanide. This is, however, partially counteracted by the electron-donating resonance effect (+R) of fluorine.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and a leaving group is expelled. In this case, the cyanide ion (CN⁻) is the leaving group. The relative stability of the cyanide ion as a leaving group facilitates this step.

A pertinent example of this type of reactivity is the hydrolysis of acyl cyanides. Studies on the hydrolysis of benzoyl and p-chlorobenzoyl cyanides have shown that the reaction proceeds via a bimolecular reaction with hydroxide (B78521) ions at higher pH and a water-catalyzed reaction at lower pH. rsc.org For this compound, a similar pH-dependent mechanism is expected. The rate of hydrolysis for p-chlorobenzoyl cyanide is about twice that of benzoyl cyanide over the entire pH range, suggesting that the electron-withdrawing chloro group enhances the reaction rate. rsc.org By analogy, the electronegative fluorine atom in this compound is also expected to accelerate the rate of hydrolysis compared to benzoyl cyanide.

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the case of this compound, the molecule itself is not significantly sterically hindered around the reactive carbonyl group. The fluorine atom at the para position is distant from the reaction center and does not pose any direct steric impediment to an incoming nucleophile.

However, the concept of steric hindrance becomes relevant when considering the interaction with bulky nucleophiles or in specific solvent environments. For instance, in a study involving the related compound 4-fluorobenzyl cyanide (which has a methylene (B1212753) spacer between the ring and the cyanide), the fluorobenzene (B45895) substituent was noted to incur additional steric hindrance in a confined solvation shell. nih.gov While this is a different molecule, it highlights that the substituted phenyl ring can play a role in the steric environment.

In general, for reactions of this compound with small nucleophiles, electronic effects are expected to be the dominant factor controlling reaction kinetics and selectivity over steric effects. The accessibility of the carbonyl carbon is largely unobstructed, allowing for facile nucleophilic attack.

Radical Processes and Electron Transfer Mechanisms

Beyond ionic pathways, this compound can potentially participate in radical reactions, particularly under photochemical or electrochemical conditions.

The feasibility of such a process would depend on the redox potentials of the involved species in their ground and excited states. The presence of the electron-withdrawing fluorine atom would likely make the aromatic ring a better electron acceptor, potentially favoring such PET processes.

Once radical species are generated, their subsequent reactions are influenced by the surrounding solvent molecules, a phenomenon known as the cage effect. If a radical pair is formed in solution, the solvent molecules can form a "cage" around them, temporarily trapping them. This increases the probability of the radical pair recombining before they can diffuse apart.

For instance, if a reaction involving this compound were to generate a benzoyl radical and a cyanide radical, these two species could be held in a solvent cage. Within this cage, they could either recombine to reform the starting material or react to form other products. The efficiency of this cage effect is dependent on factors such as the viscosity of the solvent and the lifetime of the radicals.

Catalytic Reaction Mechanisms

The reactivity of this compound can be significantly modified and controlled through the use of catalysts.

While specific catalytic reactions for this compound are not widely reported, related benzoyl cyanides have been used in catalyzed reactions. For example, benzoyl cyanide has been employed for the efficient and selective benzoylation of nucleosides in an ionic liquid, which acts as both the solvent and a promoter of the reaction. rsc.org This suggests that this compound could similarly be a useful benzoylating agent under specific catalytic conditions. The enhanced electrophilicity of the carbonyl carbon due to the fluorine atom might even improve its efficacy in such reactions.

Furthermore, in the context of C-H bond cyanation, electrochemical methods have been developed where acetonitrile (B52724) serves as a cyanide source under catalyst-free conditions. Although this does not directly involve this compound as a reactant, it points to the broader field of catalytic and electrochemical methods for cyanation reactions where analogous reactivity might be explored.

Brønsted Acid Catalyzed Transoximation in Nitrile Synthesis

A notable application of this compound is in the Brønsted acid-catalyzed synthesis of nitriles from aldehydes, which proceeds via a transoximation reaction. organic-chemistry.orgacs.orgnih.gov This method offers a safer alternative to traditional nitrile synthesis that often employs hazardous reagents. organic-chemistry.org In this process, an O-protected oxime, such as ethyl O-(4-fluorobenzoyl)acethydroxamate, serves as a stable equivalent of potentially explosive O-protected hydroxylamines. acs.orgnih.gov

The reaction is typically catalyzed by a Brønsted acid like triflic acid (TfOH) and can be performed under mild, ambient temperature conditions. organic-chemistry.orgacs.org The proposed mechanism involves the activation of the O-protected oxime by the acid. This is followed by a transoximation reaction with an aldehyde to form an O-protected aldoxime intermediate. acs.org Subsequent conversion of this intermediate yields the desired nitrile. acs.org Mechanistic studies have indicated that the deprotonation of the oxime is the rate-determining step in this transformation. organic-chemistry.org

The versatility of this method is demonstrated by its applicability to a range of aromatic and aliphatic aldehydes, consistently producing good yields of the corresponding nitriles. organic-chemistry.orgacs.org A significant practical application of this strategy was in the large-scale synthesis of a key intermediate for the pharmaceutical agent Tarceva, where the desired nitrile was obtained in a high yield of 94%. acs.org

Table 1: Key Features of Brønsted Acid Catalyzed Transoximation for Nitrile Synthesis

| Feature | Description |

| Reaction Type | Brønsted acid-catalyzed transoximation |

| Reactants | Aldehydes and O-protected oximes (e.g., derived from this compound) |

| Catalyst | Triflic acid (TfOH) or Amberlyst-15 |

| Key Intermediate | O-protected aldoxime |

| Conditions | Mild, ambient temperature |

| Significance | Safer alternative to methods using explosive hydroxylamine (B1172632) derivatives or toxic metal cyanides |

Palladium-Catalyzed Coupling Reactions in Derivative Formation

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org While direct palladium-catalyzed coupling reactions involving the acyl cyanide group of this compound are not extensively detailed in the provided search results, the broader context of palladium-catalyzed reactions provides a framework for understanding how its derivatives could be formed. For instance, the aryl fluoride (B91410) component of this compound could potentially participate in cross-coupling reactions.

The general mechanism for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Heck reactions, involves a catalytic cycle with three main steps: nobelprize.orglibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (or triflate) to form an organopalladium(II) complex. nobelprize.orglibretexts.org

Transmetalation (for Suzuki, Negishi, etc.): A nucleophilic coupling partner, typically an organoboron or organozinc compound, transfers its organic group to the palladium center. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.org

In the context of derivative formation, a compound derived from this compound, such as a polyfluorinated biphenyl, has been synthesized using a palladium-catalyzed cross-coupling reaction between lithium polyfluorophenyltrimethoxyborates and 4-fluoroiodobenzene. catalysis.ru This demonstrates the utility of palladium catalysis in creating complex molecules from fluorinated precursors.

A significant challenge in palladium-catalyzed cyanations is catalyst deactivation by the cyanide ion. nih.gov Researchers have developed various strategies to mitigate this, such as using alternative, less toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]). nih.gov

Table 2: General Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description |

| Oxidative Addition | Pd(0) inserts into a carbon-halide bond to form a Pd(II) complex. |

| Transmetalation | An organometallic reagent transfers its organic group to the Pd(II) complex. |

| Reductive Elimination | The two organic fragments on the Pd(II) complex couple and are released, regenerating the Pd(0) catalyst. |

Theoretical and Computational Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms involving this compound at a molecular level, theoretical and computational methods are employed. These studies provide valuable insights into reaction pathways, transition states, and energy profiles that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules and elucidate reaction pathways. rsc.orgnih.gov By calculating the energies of reactants, intermediates, transition states, and products, DFT can help determine the most likely mechanism for a given reaction.

In the context of reactions involving benzoyl derivatives, DFT has been utilized to:

Interpret experimental results: DFT calculations can justify experimental findings from various spectroscopic techniques like UV-Vis, FT-IR, and NMR. rsc.org

Analyze molecular properties: DFT is used to compute molecular descriptors such as frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. rsc.orgnih.gov

Predict reactivity: Molecular electrostatic potential maps and Fukui functions, derived from DFT, can pinpoint the most reactive sites within a molecule. rsc.org

For example, DFT studies on related benzoyl compounds have been used to understand their biological activity by modeling interactions with biological targets. nih.gov While specific DFT studies focused solely on the reaction pathways of this compound were not found in the search results, the principles and applications of DFT to similar molecules are well-established.

Analysis of Transition States and Energy Profiles

The analysis of transition states and the construction of reaction energy profiles are fundamental to understanding reaction kinetics and mechanisms. nih.govchemguide.co.uk A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for reactants to be converted into products. chemguide.co.uk

Computational methods, particularly DFT, are instrumental in locating and characterizing transition state structures. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. chemguide.co.uk The energy profile of a reaction is a plot of the energy of the system as a function of the reaction coordinate, which visually represents the energetic changes throughout the reaction, including any intermediates and transition states. nih.govchemguide.co.uk

For instance, in the context of acylation reactions, DFT calculations have been used to rationalize regioselectivity by comparing the energies of different possible transition states. acs.org The lower energy transition state corresponds to the kinetically favored product. acs.org These computational analyses provide a detailed picture of the factors controlling the reaction outcome.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework and probing the environment of the fluorine atom in 4-Fluorobenzoyl cyanide.

¹H NMR, ¹³C NMR, and ¹⁹F NMR Chemical Shift Analysis

Analysis of one-dimensional NMR spectra provides crucial information about the chemical environment of the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the aromatic region, typically appearing as complex multiplets due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon skeleton. The carbonyl carbon and the cyano carbon exhibit characteristic downfield shifts. The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the fluorine, carbonyl, and cyano groups. For the related compound 4-Fluorobenzonitrile, characteristic ¹³C NMR signals have been reported. chemicalbook.com

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. The ¹⁹F nucleus has a broad chemical shift range, making it highly sensitive to its electronic surroundings. nih.gov A single resonance is expected for this compound, with its chemical shift providing a sensitive probe of the molecular structure. The chemical shifts for fluorine are often reported relative to an external standard like CFCl₃. rsc.org

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplet |

| ¹³C (C=O) | 160 - 180 | Singlet |

| ¹³C (C≡N) | 110 - 120 | Singlet |

| ¹³C (Aromatic) | 115 - 170 | Multiplets (due to C-F coupling) |

| ¹⁹F | -100 to -120 | Multiplet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is crucial for assigning the signals of the aromatic protons to their corresponding carbon atoms. columbia.eduyoutube.com HSQC and HMQC provide similar information, with the choice often depending on the specific instrument and sample. youtube.com

Together, these 2D NMR techniques provide a detailed map of the molecular structure, confirming the arrangement of the fluoro, benzoyl, and cyanide moieties. science.gov

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of Cyano and Carbonyl Groups

The IR spectrum of this compound is dominated by strong absorptions corresponding to the stretching vibrations of the cyano (C≡N) and carbonyl (C=O) groups.

Cyano (C≡N) Stretch: The C≡N triple bond gives rise to a sharp, strong absorption band typically in the range of 2200-2260 cm⁻¹. libretexts.org

Carbonyl (C=O) Stretch: The C=O bond of the aroyl cyanide will exhibit a strong, sharp absorption. spectroscopyonline.com Conjugation with the aromatic ring typically lowers the stretching frequency to the range of 1680-1700 cm⁻¹. spectroscopyonline.commsu.edupg.edu.pl

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2200 - 2260 | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-F | Stretch | 1000 - 1400 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

Analysis of Functional Group Interactions and Hydrogen Bonding

While this compound itself does not have hydrogen bond donors, its carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H bonds, shifts in the C=O and C≡N stretching frequencies can be observed. nih.gov This can provide information about intermolecular interactions in different environments. The electron-withdrawing nature of the fluorine atom can also subtly influence the electronic distribution within the aromatic ring and the attached functional groups, which can be reflected in minor shifts in their vibrational frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure.

In a typical electron ionization (EI) mass spectrum, the molecule will first lose an electron to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion will then undergo fragmentation, breaking into smaller, characteristic charged fragments.

Common fragmentation pathways for acyl cyanides and aromatic compounds include:

Loss of the cyano radical (·CN): This would result in a prominent peak corresponding to the 4-fluorobenzoyl cation [F-C₆H₄-CO]⁺.

Loss of carbon monoxide (CO): Fragmentation of the benzoyl cation can lead to the formation of a 4-fluorophenyl cation [F-C₆H₄]⁺.

Cleavage of the entire benzoyl group: This could lead to the detection of a cyanide ion or related fragments.

The analysis of these fragmentation patterns allows for the piecing together of the original molecular structure, providing strong evidence for the presence of the 4-fluorobenzoyl and cyanide components. nih.govlibretexts.orglibretexts.org

Fragmentation Pattern Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry fragments the molecule into smaller, charged pieces. The pattern of these fragments offers a roadmap to the molecule's structure. For this compound, the fragmentation is expected to proceed through characteristic pathways for aromatic acyl cyanides.

The initial event is the formation of the molecular ion (M⁺•) at m/z ≈ 149. Subsequent fragmentation could involve:

Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl compounds, leading to the formation of a 4-fluorophenylcyanide radical cation.

Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the cyanide group results in the highly stable 4-fluorobenzoyl cation. This is often a prominent peak.

Loss of the Cyano Radical (•CN): This would also lead to the 4-fluorobenzoyl cation.

Formation of the Fluorophenyl Cation: Subsequent loss of CO from the 4-fluorobenzoyl cation yields the C₆H₄F⁺ ion.

The analysis of these specific fragmentation pathways provides corroborating evidence for the connectivity of the atoms within the molecule. nih.gov

| Proposed Fragment Ion | Structure | Theoretical m/z |

|---|---|---|

| Molecular Ion | [C₈H₄FNO]⁺• | 149.03 |

| 4-Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123.02 |

| 4-Fluorophenyl cation | [C₆H₄F]⁺ | 95.03 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. sci-hub.se

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic and carbonyl chromophores. Key expected transitions include:

π → π* Transitions: These high-energy transitions occur within the fluorinated benzene (B151609) ring and the C=O and C≡N double and triple bonds. They are typically responsible for strong absorption bands in the shorter wavelength UV region (around 200-280 nm).

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the carbonyl oxygen) to an anti-bonding π* orbital. It is a lower-energy, and therefore forbidden, transition, resulting in a weaker absorption band at a longer wavelength, potentially extending into the near-UV region (>300 nm).

Intramolecular Charge Transfer (ICT): The electron-donating fluorine atom and the electron-withdrawing benzoyl cyanide moiety can facilitate an intramolecular charge transfer (ICT) transition. This can influence the position and intensity of the absorption bands. nih.gov The absorption maximum (λ_max_) for the principal π → π* transition is a characteristic feature of the compound.

Chemodosimeter Applications for Cyanide Detection

The electrophilic nature of the carbonyl carbon in this compound makes it a potential candidate for use in chemodosimeters for cyanide detection. A chemodosimeter undergoes an irreversible chemical reaction with an analyte, leading to a measurable signal change. nih.gov

In this application, the highly nucleophilic cyanide anion (CN⁻) would attack the carbonyl carbon of this compound. nih.govrsc.org This nucleophilic addition would form a tetrahedral cyano-adduct. nih.gov The formation of this adduct disrupts the conjugated π-system of the molecule, thereby altering its electronic properties. This disruption of the intramolecular charge transfer (ICT) pathway would cause a significant and observable shift in the UV-Vis absorption spectrum, such as a decrease in the intensity of an existing band and the appearance of a new one at a different wavelength (a hypsochromic or bathochromic shift). nih.govnih.gov This change in absorbance or color can be correlated to the concentration of cyanide, forming the basis of a quantitative detection method. researchgate.netrsc.org

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Solid-State Structural Determination of this compound Derivatives

While the crystal structure of this compound itself may be determined, the technique is invaluable for elucidating the structure of its derivatives, such as reaction products or co-crystals. nih.gov By irradiating a single crystal of a derivative with X-rays, a diffraction pattern is generated. Mathematical analysis of this pattern reveals the electron density distribution within the crystal, allowing for the precise determination of atomic positions. researchgate.net

This analysis yields fundamental structural information, including:

Bond Lengths and Angles: Providing definitive confirmation of the molecular geometry.

Torsional Angles: Describing the conformation of the molecule.

Crystal System and Space Group: Defining the symmetry and packing of the molecules within the crystal lattice.

Intermolecular Interactions: Identifying non-covalent interactions like hydrogen bonding or π-stacking that stabilize the crystal structure. nih.gov

For a hypothetical derivative of this compound, X-ray crystallography could confirm the formation of new covalent bonds and characterize its complete stereochemistry.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The basic lattice system (e.g., monoclinic, orthorhombic). | Monoclinic nih.gov |

| Space Group | The symmetry group of the crystal. | P2₁/c nih.gov |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 105.3°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 785 ų |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 nih.gov |

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the crystal packing and intermolecular interactions of this compound is currently hindered by the absence of a publicly available crystal structure in crystallographic databases. The determination of the precise arrangement of molecules in the solid state is fundamental to understanding its physical properties, such as melting point, solubility, and polymorphism.

However, based on the known principles of intermolecular forces and the crystal structures of related fluorinated and cyanated aromatic compounds, a predictive analysis can be made. The 4-fluorobenzoyl group is expected to participate in a variety of non-covalent interactions that dictate its crystal packing. The presence of the fluorine atom, the carbonyl group, and the aromatic ring allows for potential C-H···F, C-H···O, and π-π stacking interactions.

Other Advanced Spectroscopic Techniques

Beyond foundational techniques like NMR and IR spectroscopy, other advanced methods provide a more nuanced understanding of the vibrational and electronic properties of this compound and its behavior in complex environments.

Raman Spectroscopy for Vibrational Fingerprinting

Key vibrational modes expected in the Raman spectrum would include the C≡N stretching vibration, typically found in the 2240-2200 cm⁻¹ region. The carbonyl (C=O) stretch would also be a prominent feature, usually appearing between 1700 and 1680 cm⁻¹. Vibrations associated with the aromatic ring, such as C-C stretching and C-H in-plane and out-of-plane bending, would populate the fingerprint region (below 1600 cm⁻¹). The C-F stretching vibration would also give rise to a characteristic band.

The analysis of Raman spectra from related molecules, such as 4-methylbenzyl cyanide and 4-fluorobenzoyl chloride, can provide a basis for comparison. For instance, the Raman spectrum of 4-methylbenzyl cyanide shows characteristic peaks for the nitrile group and the aromatic ring. Similarly, the spectrum of 4-fluorobenzoyl chloride would offer insights into the vibrational modes of the 4-fluorobenzoyl fragment.

Table 1: Predicted Prominent Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Cyano (C≡N) | Stretching | 2240 - 2200 |

| Carbonyl (C=O) | Stretching | 1700 - 1680 |

| Aromatic Ring | C-C Stretching | 1600 - 1400 |

| Fluoroaromatic | C-F Stretching | 1250 - 1000 |

This table is predictive and based on characteristic group frequencies.

Application in Complex Mixture Analysis and Reaction Monitoring

The distinct vibrational signature of this compound, obtainable through techniques like Raman and IR spectroscopy, makes it amenable to detection and quantification in complex mixtures. The sharp and relatively uncongested C≡N stretching band, in particular, can serve as a diagnostic peak for monitoring the progress of reactions involving this compound.

For instance, in a synthesis where this compound is a reactant, the disappearance of its characteristic nitrile peak can be tracked in real-time using in-situ spectroscopic probes. Conversely, if it is a product, the appearance and growth of this peak would signify the progression of the reaction. This approach allows for the determination of reaction kinetics and the optimization of reaction conditions without the need for sample extraction and chromatographic analysis.

While specific applications of this compound in this context are not extensively documented, the general utility of benzoyl cyanides in chemical reactions is well-established. For example, the benzil-cyanide reaction is utilized in the development of selective cyanide anion indicators, demonstrating the reactivity of the acyl cyanide moiety which can be monitored spectroscopically. This principle can be extended to reactions involving this compound for analytical purposes.

Derivatization and Synthetic Applications of 4 Fluorobenzoyl Cyanide

Formation of Amide and Hydrazide Derivatives

The acyl cyanide group of 4-fluorobenzoyl cyanide is an effective acylating agent, making it highly suitable for the synthesis of amide and hydrazide derivatives. This reactivity is analogous to that of acyl chlorides or anhydrides.

N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide Synthesis

The compound N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide has been synthesized and characterized. In a reported synthesis, this molecule was formed unexpectedly from the reaction of benzofuran-2-carbohydrazide with 4-fluorobenzaldehyde (B137897) in refluxing acetic anhydride (B1165640). vjol.info.vnresearchgate.net The intended product was a 1,3,4-oxadiazole (B1194373) derivative, but the reaction instead yielded the stable N,N'-diacylhydrazine (also known as a carbohydrazide (B1668358) derivative). vjol.info.vn

While this documented synthesis begins with an aldehyde, the formation of the same product from this compound is chemically feasible. Acyl cyanides are known to react readily with hydrazides to form N,N'-diacylhydrazines. nih.govorganic-chemistry.org In this proposed reaction, the nucleophilic nitrogen of benzofuran-2-carbohydrazide would attack the electrophilic carbonyl carbon of this compound, leading to the formation of the amide bond and displacement of the cyanide ion as a leaving group.

Reaction Scheme: The table below outlines the reactants and the resulting product in the synthesis of N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide.

| Reactant 1 | Reactant 2 | Product | Reference |

| Benzofuran-2-carbohydrazide | 4-Fluorobenzaldehyde | N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide | vjol.info.vn |

| Benzofuran-2-carbohydrazide | This compound | N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide | (Plausible) |

2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide Formation

The synthesis of 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide is a well-documented process that utilizes a derivative of 4-fluorobenzoic acid to acylate a hydrazide precursor. mdpi.comresearchgate.net Published synthetic routes achieve this transformation in a two-step sequence starting from methyl salicylate. mdpi.com

| Step | Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methyl Salicylate, Hydrazine (B178648) Hydrate (B1144303) | Microwave Irradiation (3 min) | Salicylhydrazide | 61.1% | mdpi.com |

| 2 | Salicylhydrazide, 4-Fluorobenzoyl Chloride | THF, 0–5 °C (30 min) | 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide | 50% | mdpi.comresearchgate.net |

4-Fluorobenzoyl Amide Synthesis via Resin-Bound Intermediates

Solid-phase synthesis is a cornerstone of modern chemistry, particularly in the construction of peptide libraries and other combinatorial arrays. This methodology involves anchoring a starting material to a solid polymer support (resin) and performing sequential chemical reactions, with purification simplified to washing the resin. luxembourg-bio.com The synthesis of amides on solid supports typically involves the coupling of a carboxylic acid to an amine-functionalized resin, such as a 4-methylbenzhydrylamine (B1223480) resin. nih.gov

In this context, a reactive acylating agent is required to form the amide bond with the resin-bound amine. Acyl cyanides, being activated carboxylic acid derivatives, are chemically suited for such acylations. The synthesis of a 4-fluorobenzoyl amide via a resin-bound intermediate would plausibly involve the reaction of this compound with an amino group attached to the solid support. Following the acylation, the amide product can be cleaved from the resin. While the solid-phase synthesis of peptide amides is a well-established field, specific literature examples detailing the use of this compound as the acylating agent on resin-bound intermediates are not extensively documented in available research. luxembourg-bio.comnih.gov However, the general principles of solid-phase chemistry support its potential application in this area. luxembourg-bio.com

Role as a Key Intermediate in Complex Molecule Synthesis

The presence of both a fluorinated phenyl ring and a versatile acyl cyanide functional group makes this compound a significant intermediate in the synthesis of more elaborate molecules. It serves as a valuable building block for introducing the 4-fluorobenzoyl moiety, a common structural motif in various fields.

Fluorine-containing compounds are of paramount importance in medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a precursor for introducing the 4-fluorophenyl ketone or related structures into potential therapeutic agents. For instance, the isomeric 2-fluorobenzoyl cyanide is noted as a crucial intermediate in synthesizing compounds for treating neurological disorders and cancer. Similarly, this compound can be utilized as a starting material for a wide range of biologically active molecules by leveraging the reactivity of its carbonyl and cyano groups for further elaboration. The term "precursor" can also refer to chemicals used in the manufacture of regulated substances, but its primary role in legitimate medicinal chemistry is as a foundational building block. incb.org

As a member of the fluoro-containing aromatic nitrile class, this compound is itself a valuable building block. bldpharm.comtcichemicals.com Its utility extends to the synthesis of other derivatives within this class. The compound's two functional groups can be selectively transformed. For example, reduction of the ketone function would yield a chiral alcohol, (4-fluorophenyl)(hydroxy)acetonitrile, which is another valuable fluoro-containing aromatic nitrile. The cyano group can also undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine, thereby serving as a linchpin for constructing a diverse array of fluorinated aromatic molecules from a common starting point.

This compound is an effective agent for introducing the 4-fluorobenzoyl group, thereby forming new carbonyl-containing structures. mhmedical.com As an acyl cyanide, it is a potent electrophile that readily reacts with a wide range of nucleophiles. wikipedia.org Reaction with amines yields amides, reaction with alcohols produces esters, and reaction with organometallic reagents can lead to more complex ketones. In each case, the carbonyl group of the this compound is transferred to the nucleophile, creating a new and more complex carbonyl-containing molecule. This reactivity is central to its role as a synthetic intermediate. mhmedical.com

Stereoselective Synthesis and Chiral Induction

The carbonyl carbon of this compound is prochiral, meaning it can be converted into a chiral center. This structural feature opens the possibility for its use in stereoselective synthesis. Although specific, documented examples of chiral induction using this compound are not prominent in the literature, the principles of asymmetric synthesis suggest clear potential applications.

A primary example would be the stereoselective reduction of its ketone group. The use of a chiral reducing agent, such as a borane (B79455) complexed with a chiral ligand or through catalytic asymmetric hydrogenation, could convert the achiral ketone into a chiral secondary alcohol with a high degree of enantiomeric purity. Such a reaction would produce enantiomerically enriched (4-fluorophenyl)(hydroxy)acetonitrile, a valuable chiral building block for the synthesis of pharmaceuticals and other fine chemicals. This potential for creating stereocenters makes this compound an attractive, albeit under-explored, intermediate for asymmetric synthesis.

Asymmetric Reactions involving this compound Analogues

While specific studies detailing asymmetric reactions directly involving this compound are not extensively documented in the reviewed literature, the principles of asymmetric synthesis can be applied to its analogues, namely other substituted benzoyl cyanides. The core reactivity of the acyl cyanide group allows it to participate in a range of enantioselective transformations, driven by the presence of chiral catalysts or auxiliaries. These reactions are crucial for the synthesis of optically active compounds, which are of significant interest in medicinal chemistry and materials science.

One key area of investigation for analogous compounds is the catalytic, enantioselective addition of various nucleophiles to the carbonyl group of the acyl cyanide. Such reactions can lead to the formation of chiral cyanohydrins and their derivatives, which are valuable synthetic intermediates. For instance, the development of chiral Lewis acid or organocatalytic systems can facilitate the facial discrimination of the carbonyl group, leading to the preferential formation of one enantiomer.

Furthermore, analogues of this compound can be envisioned to participate in asymmetric cycloaddition reactions. For example, in a [3+2] cyclization with enals catalyzed by N-heterocyclic carbenes (NHCs), the benzoyl cyanide analogue would act as a C1 synthon. The use of a chiral NHC would be critical in controlling the stereochemistry of the resulting cycloadduct.

The atroposelective synthesis of axially chiral benzonitriles represents another relevant area. While not a direct reaction of the acyl cyanide group, this transformation highlights how chirality can be introduced into molecules containing a benzonitrile (B105546) moiety, a structure inherent to the derivatives of this compound. In such reactions, a dynamic kinetic resolution process, often modulated by organocatalysts, can lead to the formation of axially chiral products with high enantioselectivity.

The following table provides a conceptual overview of potential asymmetric reactions involving analogues of this compound, based on established asymmetric methodologies for similar substrates.

| Reaction Type | Nucleophile/Reactant | Catalyst Type | Potential Chiral Product |

| Asymmetric Cyanohydrin Synthesis | Trimethylsilyl cyanide | Chiral Lewis Acid (e.g., Ti, Al, B-based) | Chiral Cyanohydrin Ethers |

| Asymmetric Aldol-type Reaction | Silyl enol ether | Chiral Lewis Acid (e.g., Sn, Zn-based) | Chiral β-hydroxy ketones |

| [3+2] Cycloaddition | Enal | Chiral N-Heterocyclic Carbene (NHC) | Chiral γ-lactones |

| Asymmetric Strecker Reaction | Imine | Chiral Catalyst (e.g., thiourea-based) | Chiral α-amino nitriles |

This table is illustrative and based on general principles of asymmetric synthesis applied to analogous compounds.

Influence of Chiral Auxiliaries and Catalysts

The successful execution of asymmetric reactions involving this compound and its analogues is critically dependent on the strategic use of chiral auxiliaries and catalysts. These chiral controllers create a diastereomeric interaction with the substrate, leading to a lower energy transition state for the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. In the context of this compound analogues, a chiral auxiliary could be attached, for example, to a nucleophile that subsequently reacts with the acyl cyanide. Evans' oxazolidinones and pseudoephedrine are well-established chiral auxiliaries that have proven effective in directing alkylation and aldol (B89426) reactions. wikipedia.org After the stereoselective reaction, the auxiliary is cleaved and can often be recovered for reuse. The steric hindrance and electronic properties of the auxiliary play a crucial role in dictating the facial selectivity of the reaction.

Chiral Catalysts: Chiral catalysts offer a more atom-economical approach to asymmetric synthesis as they can be used in sub-stoichiometric amounts. For reactions involving acyl cyanides, two main classes of chiral catalysts are of particular importance:

Chiral Lewis Acids: These catalysts, typically metal complexes with chiral ligands, activate the carbonyl group of the acyl cyanide towards nucleophilic attack. The chiral ligand environment around the metal center creates a chiral pocket that preferentially binds the substrate in a specific orientation, thus directing the approach of the nucleophile. Examples of metals used in chiral Lewis acid catalysis include titanium, aluminum, boron, and copper. Ligands such as BINOL, BOX, and Salen derivatives are commonly employed to induce chirality.

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, thioureas, phosphoric acids, and N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze a wide range of enantioselective transformations. For instance, a chiral thiourea (B124793) catalyst could activate an electrophile through hydrogen bonding, while simultaneously orienting a nucleophile for a stereoselective attack. Chiral NHCs can react with acyl cyanides to form chiral Breslow intermediates, which can then participate in various asymmetric annulation reactions.

The choice between a chiral auxiliary and a chiral catalyst depends on several factors, including the specific reaction, the desired product, and the ease of synthesis and recovery of the chiral controller. The following table summarizes the key features and examples of chiral auxiliaries and catalysts relevant to the asymmetric transformations of this compound analogues.

| Chiral Controller | Class | Mode of Action | Typical Applications |

| Evans' Oxazolidinones | Chiral Auxiliary | Covalent attachment to the substrate, steric shielding | Asymmetric aldol reactions, alkylations |

| Pseudoephedrine | Chiral Auxiliary | Covalent attachment, formation of a rigid chelate | Asymmetric alkylations |

| BINOL-Metal Complexes | Chiral Lewis Acid Catalyst | Coordination to the carbonyl oxygen, creating a chiral environment | Asymmetric additions, Diels-Alder reactions |

| BOX-Metal Complexes | Chiral Lewis Acid Catalyst | Bidentate coordination to the metal, steric control | Asymmetric additions, cyanations |

| Chiral Phosphoric Acids | Organocatalyst (Brønsted Acid) | Activation through hydrogen bonding | Asymmetric additions, cycloadditions |

| Chiral Thioureas | Organocatalyst (Hydrogen Bond Donor) | Bifunctional activation of both nucleophile and electrophile | Asymmetric Michael additions, Mannich reactions |

| Chiral N-Heterocyclic Carbenes | Organocatalyst (Nucleophilic Catalyst) | Formation of chiral Breslow intermediates | Asymmetric annulations, cycloadditions |

The development of new and more efficient chiral auxiliaries and catalysts remains an active area of research, with the goal of achieving higher enantioselectivities under milder reaction conditions for a broader range of substrates, including fluorinated benzoyl cyanides.

Theoretical Chemistry and Computational Studies of 4 Fluorobenzoyl Cyanide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and properties of 4-fluorobenzoyl cyanide. These methods, grounded in quantum mechanics, facilitate a detailed examination of the molecule's behavior.

Ab initio and Density Functional Theory (DFT) represent two of the most prevalent computational approaches for studying molecular systems. Ab initio methods are derived from first principles, utilizing only fundamental physical constants. In contrast, DFT calculates the electronic structure based on electron density, striking a balance between accuracy and computational demand. For this compound, DFT calculations, particularly with the B3LYP functional and basis sets like 6-311++G(d,p), have been employed to explore its properties, establishing a robust framework for understanding its molecular behavior. researchgate.net

Computational methods enable the precise calculation of the geometric parameters of this compound, such as bond lengths and angles. These theoretical structures can be validated against experimental data from techniques like X-ray crystallography. The molecule's total energy in its ground state, a measure of its stability, can also be determined. Furthermore, the calculation of vibrational frequencies is crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of calculated frequencies to observed spectral bands to understand the molecule's vibrational modes. nih.gov

Table 1: Calculated Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C≡N | Stretch | 2230 |

| C=O | Stretch | 1775 |

| C-F | Stretch | 1235 |

| Aromatic C-H | Stretch | 3085 |

This table is generated based on typical frequency ranges for the specified functional groups and should be considered illustrative.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.ukwikipedia.orgyoutube.com The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting ability. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is primarily localized on the benzoyl portion, while the LUMO is distributed across the entire molecule. The HOMO-LUMO gap provides insights into the molecule's electronic transitions and potential reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -8.23 |

| LUMO | -1.54 |

| HOMO-LUMO Gap | 6.69 |

The values in this table are illustrative and based on general expectations for similar aromatic compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netpreprints.orguni-muenchen.de The map displays regions of negative electrostatic potential (electron-rich areas susceptible to electrophilic attack) and positive electrostatic potential (electron-poor areas prone to nucleophilic attack). nih.govresearchgate.net

In the MEP map of this compound, the most negative potential is anticipated around the electronegative oxygen and nitrogen atoms of the carbonyl and cyanide groups, respectively. These areas represent the most probable sites for an electrophilic attack. Conversely, the regions around the hydrogen atoms of the benzene (B151609) ring are expected to exhibit a positive potential, making them susceptible to nucleophilic attack.

Reaction Dynamics and Kinetics Modeling

Computational modeling is also employed to investigate the dynamics and kinetics of reactions involving this compound.

By mapping the potential energy surface of a reaction, computational chemists can identify the most probable reaction pathways. arxiv.org This involves locating transition states and calculating activation energy barriers, which is crucial for understanding reaction mechanisms and predicting reaction rates. nih.govresearchgate.net For instance, simulating the reaction of this compound with a nucleophile would involve calculating the energy profile for the attack on the carbonyl carbon, providing a detailed, atomistic view of the reaction process.

Prediction of Reaction Rates and Product Distributions

Current literature available through extensive searches does not provide specific computational studies focused on the prediction of reaction rates and product distributions for general chemical reactions involving this compound or 4-fluorobenzyl cyanide. Research has been concentrated on the thermodynamic and kinetic aspects of ion solvation and transport phenomena rather than on the prediction of outcomes for specific synthetic reactions.

Solvation Chemistry and Interfacial Phenomena

Computational modeling has been instrumental in understanding the behavior of 4-fluorobenzyl cyanide (FBCN) as a solvent, especially in the context of lithium-ion battery electrolytes. These studies explore its interactions at the molecular level, providing insights into its unique properties.

Theoretical studies have focused on elucidating the coordination chemistry between the lithium cation (Li⁺) and 4-fluorobenzyl cyanide (FBCN). These models are crucial for understanding the performance of FBCN as a co-solvent in lithium-ion batteries, as the Li⁺ solvation structure is a key factor in determining the electrochemical kinetics at the electrode-electrolyte interface. rsc.orgrsc.org

Research indicates that FBCN, which possesses a weak Lewis basic center, forms a bulky coordination structure with Li⁺. rsc.orgrsc.org This coordination is primarily through the nitrogen atom of the cyanide group. Computational models, such as those considering a four-coordination number for Li⁺ (e.g., Li⁺–3[FBCN]–[anion]⁻), are used to approximate the kinetic barrier for desolvation. rsc.org These theoretical calculations help in the fundamental understanding of interfacial kinetics. rsc.org

The binding affinity between Li⁺ and FBCN has been computationally and experimentally compared to other common solvents like acetonitrile (B52724) (ACN). The downshift in the ¹³C-NMR spectra for the carbon in the cyano group upon Li⁺ coordination indicates a deshielding effect. This downshift is less pronounced for FBCN compared to ACN, signifying a weaker Li⁺–FBCN coordination. researchgate.net

Table 1: Comparative NMR Spectral Shifts and Binding Energies

| Solvent | NMR Downshift (Δδ for C₁ in cyano group) | Binding Energy (Li⁺-Solvent) |

|---|---|---|

| 4-Fluorobenzyl Cyanide (FBCN) | 0.3 | Weaker |

| Acetonitrile (ACN) | 0.5 | Stronger |

This interactive table is based on data indicating a smaller downshift for FBCN compared to ACN, suggesting weaker coordination with Li⁺. researchgate.net

A key feature of 4-fluorobenzyl cyanide highlighted in computational studies is the steric hindrance imparted by its bulky fluorobenzene (B45895) group. rsc.orgrsc.org This steric effect plays a significant role in modulating the ionic interactions within the electrolyte.

The presence of the rigid benzene ring leads to increased intermolecular repulsion within the confined space of the Li⁺ solvation shell. rsc.org This steric hindrance results in a weaker ion-dipole interaction between Li⁺ and FBCN molecules and a consequently looser solvation shell. rsc.orgrsc.org The increased distance between the Li⁺ ion and the FBCN solvent molecules facilitates an easier desolvation process, which is a critical step for rapid interfacial kinetics in applications like lithium-ion batteries. rsc.org

This sterically-controlled solvation chemistry is a deliberate design strategy to reduce the interfacial energy barrier, thereby enhancing the rate performance of electrochemical cells. rsc.orgrsc.org The bulky nature of FBCN weakens the Li⁺–solvent interaction while promoting the coulombic attraction between Li⁺ and the associated anion. rsc.org This balance is crucial for achieving efficient ion transport and improved electrochemical performance. rsc.orgrsc.org

Table 2: Effects of Steric Hindrance on Li⁺ Solvation by FBCN

| Feature | Consequence of Steric Hindrance | Impact on Ionic Interaction |

|---|---|---|

| Bulky Fluorobenzene Group | Increased intermolecular repulsion in solvation shell. | Weaker Li⁺–FBCN binding. |

| Coordination Structure | Forms a loose and bulky coordination structure. | Increased Li⁺–FBCN distance. |

| Desolvation Process | Lower energy barrier for Li⁺ desolvation. | Enhanced interfacial kinetics. |

This interactive table summarizes the influence of FBCN's steric properties on its interaction with Li⁺ ions. rsc.orgrsc.org

Advanced Research Applications of 4 Fluorobenzoyl Cyanide in Material Science and Energy

Electrolyte Solvents in Electrochemical Systems

The development of novel electrolyte solvents is a critical area of research for improving the performance and safety of electrochemical systems like lithium-ion batteries. Fluorination of solvent molecules is a common strategy to enhance their electrochemical stability.

4-Fluorobenzoyl Cyanide as a Sterically-Hindered Solvent in Lithium-Ion Batteries

There is no specific research documented in the available scientific literature on the use of this compound as a sterically-hindered solvent in lithium-ion batteries. While related fluorinated nitriles, such as 4-fluorobenzyl cyanide, have been investigated for this purpose, similar studies for this compound have not been published.

Organic Electronic Materials

Fluorinated organic compounds are of significant interest in the field of organic electronics due to the unique effects of fluorine on molecular orbital energies, intermolecular interactions, and material stability. Aroyl cyanides, as a class, are recognized as versatile building blocks in organic synthesis. nih.gov

Precursor for Fluoro-Containing Conjugated Systems

While the dual reactivity of the carbonyl and cyano groups in this compound makes it a plausible candidate for synthesizing more complex, fluoro-containing conjugated systems, there are currently no specific examples in the literature of its use for this purpose. Research on analogous compounds, such as 4-fluorobenzonitrile, has shown its utility in forming monomers for conjugated materials, but this has not been extended to this compound.

Development of Optoelectronic Properties

The optoelectronic properties of materials derived from this compound have not been reported. Consequently, there are no detailed research findings or data tables available on this topic.

Polymer Chemistry

The incorporation of fluorine into polymers can bestow desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. The reactivity of aroyl cyanides suggests they could be used as monomers or modifying agents in polymer synthesis. nih.gov However, a review of the literature reveals no specific studies detailing the use of this compound in polymer chemistry or the characterization of polymers derived from it.

Modification of Polymer Properties with Fluorobenzoyl Moieties

A more extensively documented application is the use of fluorobenzoyl moieties, introduced into a polymer structure, to significantly alter and enhance material properties. This is often achieved through post-polymerization modification, where a precursor polymer is reacted with a compound containing the fluorobenzoyl group, or by synthesizing the polymer using a monomer that already contains this moiety. nih.gov The strong electronegativity of the fluorine atom and the polarity of the carbon-fluorine (C-F) bond are key to these modifications. sigmaaldrich.com

Thermal and Chemical Stability: Fluoropolymers are renowned for their exceptional thermal stability and chemical resistance, properties conferred by the strength of the C-F bond. sigmaaldrich.comazom.com Incorporating fluorobenzoyl groups into a polymer backbone can increase its degradation temperature and resistance to harsh chemical environments. sigmaaldrich.com This makes such modified polymers suitable for high-performance applications in aerospace, automotive, and chemical processing industries where materials are exposed to extreme conditions. youtube.com

Solubility and Processability: While high-performance polymers like polyimides are known for their thermal stability, they often suffer from poor solubility, making them difficult to process. researchgate.net The introduction of certain functional groups can improve solubility. The fluorobenzoyl moiety can influence polymer-solvent interactions and modify the packing of polymer chains, which in some cases can enhance solubility in common organic solvents, thereby improving processability without significantly compromising thermal properties. nih.govresearchgate.net For example, studies on poly(amide-imide)s have shown that careful selection of monomers can lead to polymers that are readily soluble and can be cast into strong, flexible films. researchgate.net

Optical and Electronic Properties: The electron-withdrawing nature of the fluorobenzoyl group can significantly lower the HOMO and LUMO energy levels of a polymer. nih.gov This tuning of the electronic bandgap is critical for applications in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Research on π-conjugated polymers has shown that the strategic placement of fluorine atoms can alter energy levels, molecular aggregation, and crystallinity, all of which are crucial for the performance of electronic devices. nih.gov Furthermore, the modification of polymer matrices with specific fluorophores can enhance properties like photoluminescence quantum yield (PLQY), which is important for applications like luminescent solar concentrators (LSCs). mdpi.com

The table below summarizes the typical effects of incorporating fluorobenzoyl moieties into polymers based on established research findings for fluorinated polymers.

| Property | Effect of Fluorobenzoyl Moiety Incorporation | Rationale | Relevant Applications |

| Thermal Stability | Increased | The high strength of the Carbon-Fluorine (C-F) bond enhances the polymer's resistance to thermal degradation. sigmaaldrich.comazom.com | Aerospace components, high-temperature coatings, engineering plastics. |

| Chemical Resistance | Increased | The inertness of the C-F bond provides protection against acids, bases, and organic solvents. youtube.com | Chemical processing equipment, protective linings, seals. |

| Solubility | Can be modified | The moiety can disrupt polymer chain packing, potentially increasing solubility in organic solvents for easier processing. nih.govresearchgate.net | Solution-castable films for electronics, advanced membranes. |

| Surface Energy | Lowered (Increased Hydrophobicity) | Fluorine's low polarizability leads to weak intermolecular forces, resulting in non-stick and water-repellent surfaces. sigmaaldrich.com | Non-stick coatings, hydrophobic surfaces, anti-fouling materials. |

| Electronic Properties | Lowered HOMO/LUMO Levels | The strong electron-withdrawing nature of fluorine and the benzoyl group alters the polymer's electronic bandgap. nih.gov | Organic photovoltaics (OPVs), organic transistors (OFETs), sensors. |

| Optical Properties | Modified Refractive Index and Transparency | Fluorinated polymers often have low refractive indices and high transparency in certain spectral regions. sigmaaldrich.com | Optical fibers, anti-reflective coatings, transparent films. |

Advanced Research in Biological and Medicinal Chemistry Applications

Precursor for Pharmacologically Active Compounds

The utility of 4-fluorobenzoyl cyanide extends to its role as a foundational element for creating a wide array of pharmacologically active compounds. Its derivatives are central to the exploration of new drug candidates.

This compound is closely related to cyanohydrins, which are recognized as valuable and versatile building blocks in organic synthesis. mdpi.comnih.gov Specifically, cyanohydrins derived from 4-fluorobenzaldehyde (B137897) are expedient starting materials for the synthesis of various biologically significant molecules, including α-hydroxy carboxylic acids and 2-amino alcohols. mdpi.com The enzymatic synthesis of these chiral cyanohydrins has become particularly important, as the biological activity of a compound is often linked to its specific stereochemistry. mdpi.comnih.gov This chemoenzymatic approach allows for the creation of optically pure compounds that can serve as chiral precursors for novel drugs. nih.gov For instance, the reaction of 4-fluorobenzaldehyde with hydrogen cyanide, catalyzed by enzymes like (R)-oxynitrilase, yields optically active cyanohydrin enantiomers. mdpi.com These intermediates can then be transformed into a variety of derivatives, demonstrating the fundamental role of the 4-fluorophenyl cyanohydrin scaffold, and by extension this compound, in constructing complex, biologically active molecules. mdpi.com

Bioorthogonal chemistry encompasses reactions that can occur in living systems without interfering with native biological processes. google.com A key application of this field is the targeted activation of prodrugs, where an inactive compound is administered and then converted to its active form at a specific location in the body. google.com One of the most rapid and effective bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). google.com

This strategy can be applied to derivatives of this compound. For example, an amine-containing drug analogue synthesized from a 4-fluorobenzoyl precursor could be rendered inactive by linking it to a TCO moiety via a cleavable carbamate. This TCO-caged prodrug would circulate harmlessly. Upon encountering a tetrazine-modified molecule (e.g., an antibody targeted to a tumor), the IEDDA reaction would be triggered. This "click" leads to an intramolecular cascade that cleaves the carbamate, releasing the active amine-containing drug precisely at the target site. google.com This approach enhances therapeutic efficacy while minimizing systemic toxicity. google.com

Enzyme Inhibition and Receptor Binding Studies

The 4-fluorobenzoyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with specific enzymes and receptors. Research has demonstrated its importance in developing inhibitors for enzymes like DPP-IV and ligands for targets such as the sigma-2 receptor.

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.comnih.gov By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-stimulated insulin (B600854) secretion, making DPP-4 inhibitors a key therapeutic class for type 2 diabetes. mdpi.comnih.gov

A prominent class of DPP-4 inhibitors is the cyanopyrrolidines. nih.gov The first DPP-4 inhibitor to be tested clinically in patients with type 2 diabetes was NVP DPP728, a cyanopyrrolidide compound. nih.gov This was followed by the development of Vildagliptin, another cyanopyrrolidide that also functions as a competitive inhibitor and substrate for DPP-4. nih.gov The success of these compounds highlights the critical role of the cyano group in binding to the enzyme's active site. The incorporation of a 4-fluorobenzoyl moiety into such structures is a rational strategy for developing new, potent, and selective DPP-IV inhibitors, leveraging the known benefits of fluorination to improve pharmacological properties.

The sigma-2 receptor is highly expressed in proliferating cancer cells and is considered a biomarker for tumors. nih.gov Ligands that bind to this receptor are valuable as potential cancer diagnostics and therapeutics, as they can induce apoptosis in cancer cells. nih.govnih.gov The 4-fluorobenzoyl group has proven to be a key structural component in the design of such ligands.

Research has led to the synthesis and evaluation of compounds incorporating this moiety. For example, (±)-trans-2-Hydroxy-3-(4-(4-fluorobenzoyl)piperidino)tetralin was synthesized and found to have a binding affinity (Kᵢ) of 251 nM for the sigma-2 receptor. nih.gov Another series of analogues based on a bipiperidine scaffold also featured the 4-fluorobenzoyl group. google.com In these studies, (4-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)(4-methoxyphenyl)methanone was synthesized, although it generally displayed low affinity for sigma-2 receptors (Kᵢ > 1000 nM), its development underscores the continued exploration of this chemical space. google.com These examples demonstrate the utility of the 4-fluorobenzoyl structure in the rational design of ligands targeting the sigma-2 receptor for potential applications in oncology. nih.govgoogle.com

| Compound Name | Target Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| (±)-trans-2-Hydroxy-3-(4-(4-fluorobenzoyl)piperidino)tetralin | Sigma-2 | 251 nM | nih.gov |

| (4-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)(4-methoxyphenyl)methanone | Sigma-2 | > 1000 nM | google.com |

The versatility of the 4-fluorobenzoyl structure is further demonstrated in its application to the development of anti-inflammatory and antiviral agents.

Anti-inflammatory Agents: The 4-fluorobenzamide (B1200420) group, which is readily accessible from this compound, is a well-known bioactive framework possessing a range of pharmacological properties, including anti-inflammatory activity. nih.gov In one study, a series of novel 4-fluorobenzamide-based derivatives were synthesized and evaluated for their anti-inflammatory effects. Several of these compounds demonstrated promising activity, with edema inhibition ranging from 53.43% to 92.36%, comparing favorably to the standard drug indomethacin. nih.gov The most promising analogue, a 4-chlorophenyl derivative, exhibited 92.36% inhibition of edema and a COX-2 selectivity index superior to that of celecoxib. nih.gov This research confirms that the 4-fluorobenzoyl moiety is a valuable starting point for creating potent and selective anti-inflammatory agents.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing properties such as potency, selectivity, and pharmacokinetic profiles. While extensive SAR studies focusing specifically on a broad class of this compound derivatives are not widely documented in a single series, the principles can be understood by examining related compounds where key structural motifs—the cyano group, the fluorine substituent, and the benzoyl core—are modified.

The goal of such studies is to systematically alter parts of the molecule to understand their contribution to the interaction with a biological target, such as an enzyme or receptor. For instance, in the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), the introduction of a fluorine atom to a cyanopyrrolidine structure was found to enhance the inhibitory effect. nih.gov Similarly, modifications to linkers and rings in other benzoyl-containing compounds, like the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template, have been explored to improve anticancer activity and bioavailability. nih.govnih.govresearchgate.net

Key modifications in a hypothetical SAR study of this compound derivatives would involve:

The Cyano Group: This group is a key feature, known for its ability to participate in noncovalent interactions or act as a reactive center (a warhead) for covalent binding to a target protein. scispace.com SAR studies would explore replacing the cyano group with other electron-withdrawing groups (e.g., nitro, acetyl) or hydrogen-bond acceptors (e.g., amide, small heterocycles) to probe the requirements of the target's binding pocket.

The Fluorine Atom: The fluorine on the phenyl ring significantly impacts the molecule's electronic properties and can influence its binding affinity and metabolic stability. SAR would involve moving the fluorine to other positions (ortho, meta) on the ring or replacing it with other halogens (Cl, Br) or small alkyl groups to determine the optimal substitution pattern for activity and selectivity.

The Phenyl Ring: Additional substituents could be introduced onto the aromatic ring to enhance interactions with the biological target or to modulate physicochemical properties like solubility and cell permeability.

The insights gained from these systematic modifications are essential for refining a lead compound into a potential drug candidate with an optimized balance of efficacy, selectivity, and drug-like properties. nih.gov

| Structural Modification | Rationale / Investigated Property | Potential Impact |

|---|---|---|

| Replacement of Cyano (CN) Group | Evaluate the role of the nitrile as a binding group or covalent warhead. scispace.com | Could increase or decrease binding affinity; may alter the mechanism from reversible to irreversible. |

| Alteration of Fluorine (F) Position | Probe steric and electronic sensitivity at different points on the phenyl ring. | Changes in potency and selectivity; can affect metabolic stability (e.g., blocking sites of metabolism). |

| Substitution of Fluorine (F) | Assess the impact of halogen bonding, lipophilicity, and size. | Modulation of binding affinity and pharmacokinetic properties. |

| Introduction of Additional Ring Substituents | Explore additional binding pockets and improve physicochemical properties. nih.gov | May enhance potency, improve solubility, and alter bioavailability. |

| Modification of the Benzoyl Linker | Investigate the importance of the carbonyl group for target interaction. nih.gov | Could affect binding mode and potency; reduction to alcohol or conversion to an alkene would alter geometry and hydrogen-bonding capacity. |

Bioimaging and Diagnostic Agent Development